molecular formula C16H25F2N3O B2515949 N-[cyano(cyclohexyl)methyl]-1-(2,2-difluoroethyl)piperidine-4-carboxamide CAS No. 1825569-86-5

N-[cyano(cyclohexyl)methyl]-1-(2,2-difluoroethyl)piperidine-4-carboxamide

Cat. No.: B2515949
CAS No.: 1825569-86-5
M. Wt: 313.393
InChI Key: VWPNTPJZVCFSMU-UHFFFAOYSA-N
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Description

N-[cyano(cyclohexyl)methyl]-1-(2,2-difluoroethyl)piperidine-4-carboxamide is a synthetic organic compound with the molecular formula C16H25F2N3O It is characterized by the presence of a cyano group, a cyclohexylmethyl group, and a piperidine ring substituted with a difluoroethyl group and a carboxamide group

Properties

IUPAC Name

N-[cyano(cyclohexyl)methyl]-1-(2,2-difluoroethyl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25F2N3O/c17-15(18)11-21-8-6-13(7-9-21)16(22)20-14(10-19)12-4-2-1-3-5-12/h12-15H,1-9,11H2,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWPNTPJZVCFSMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C#N)NC(=O)C2CCN(CC2)CC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25F2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[cyano(cyclohexyl)methyl]-1-(2,2-difluoroethyl)piperidine-4-carboxamide typically involves the cyanoacetylation of amines. One common method involves the reaction of cyclohexylmethylamine with ethyl cyanoacetate under basic conditions to form the corresponding cyanoacetamide. This intermediate is then reacted with 1-(2,2-difluoroethyl)piperidine-4-carboxylic acid chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of more efficient catalysts and reagents to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-[cyano(cyclohexyl)methyl]-1-(2,2-difluoroethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The cyano group can be oxidized to form amides or carboxylic acids.

    Reduction: The cyano group can be reduced to primary amines.

    Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be used under mild conditions.

Major Products

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Azides or thiol-substituted products.

Scientific Research Applications

N-[cyano(cyclohexyl)methyl]-1-(2,2-difluoroethyl)piperidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[cyano(cyclohexyl)methyl]-1-(2,2-difluoroethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. The difluoroethyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The piperidine ring can interact with receptor sites, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[cyano(cyclohexyl)methyl]-1-(2,2-difluoroethyl)piperidine-4-carboxamide: shares similarities with other cyanoacetamide derivatives, such as N-cyanoacetylpiperidine and N-cyanoacetylcyclohexylamine.

    Difluoroethyl-substituted piperidines: Compounds like 1-(2,2-difluoroethyl)piperidine-4-carboxamide.

Uniqueness

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